molecular formula C20H20N2 B12566448 1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- CAS No. 175883-84-8

1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)-

Cat. No.: B12566448
CAS No.: 175883-84-8
M. Wt: 288.4 g/mol
InChI Key: LGGNDTYLNMRNDN-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- is an organic compound with a complex structure that includes two nitrile groups and two butynyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- typically involves the reaction of 1,2-benzenedicarbonitrile with 3,3-dimethyl-1-butyne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the coupling reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The butynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- exerts its effects involves interactions with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the butynyl groups can participate in π-π interactions or other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarbonitrile: A simpler compound with only nitrile groups attached to the benzene ring.

    Tetrafluorophthalonitrile: Contains fluorine atoms in addition to nitrile groups, offering different reactivity and properties.

    1,2-Benzenedicarbonitrile, 4,5-diamino-: Features amino groups instead of butynyl groups, leading to different chemical behavior.

Uniqueness

1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- is unique due to the presence of both nitrile and butynyl groups, which provide a combination of reactivity and structural features not found in simpler analogs. This makes it a valuable compound for specialized applications in materials science and organic synthesis.

Properties

CAS No.

175883-84-8

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

4,5-bis(3,3-dimethylbut-1-ynyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H20N2/c1-19(2,3)9-7-15-11-17(13-21)18(14-22)12-16(15)8-10-20(4,5)6/h11-12H,1-6H3

InChI Key

LGGNDTYLNMRNDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CC(=C(C=C1C#CC(C)(C)C)C#N)C#N

Origin of Product

United States

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